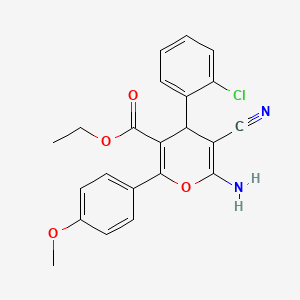

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4H-Pyran-3-carboxylic acid, 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-, ethyl ester is a complex organic compound that belongs to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-3-carboxylic acid, 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-, ethyl ester typically involves multi-step organic reactions. The starting materials are usually substituted benzaldehydes, which undergo condensation reactions with malononitrile and ethyl acetoacetate in the presence of a base such as piperidine. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and ester functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, pyran derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, particularly in drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4H-Pyran-3-carboxylic acid, 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-, ethyl ester would depend on its specific biological activity. Generally, compounds like this may act by binding to specific enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

4H-Pyran-3-carboxylic acid derivatives: These compounds share the pyran ring structure and may have similar biological activities.

Benzaldehyde derivatives: These compounds are often used as starting materials in the synthesis of pyran derivatives.

Cyano and ester-containing compounds: These functional groups are common in many biologically active molecules.

Uniqueness

The uniqueness of 4H-Pyran-3-carboxylic acid, 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-, ethyl ester lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Compound Overview

- IUPAC Name : this compound

- Molecular Formula : C17H16ClN2O4

- Molecular Weight : 348.77 g/mol

- Purity : Typically ≥95%

Anticancer Activity

Several studies have reported the anticancer properties of similar pyran derivatives. For instance, compounds featuring a pyran ring have shown potent activity against various cancer cell lines, including breast and lung cancers. The presence of the methoxy group in the structure is believed to enhance cytotoxicity.

- Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.

- Case Study : A recent study demonstrated that a related pyran derivative exhibited an IC50 value of less than 10 µM against A-431 and Jurkat cell lines, indicating significant cytotoxic potential .

Antimicrobial Activity

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano derivatives have also been evaluated for their antimicrobial properties.

- Activity Spectrum : These compounds have shown effectiveness against a range of bacteria and fungi, suggesting potential as broad-spectrum antimicrobial agents.

- Data Table :

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

Anticonvulsant Activity

Research has indicated that certain pyran derivatives possess anticonvulsant properties, potentially useful in treating epilepsy.

- Mechanism : The proposed mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways.

- Evidence : In animal models, related compounds have shown a significant reduction in seizure frequency .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano derivatives is influenced by various structural components:

- Chlorophenyl Group : Enhances lipophilicity and potential interaction with cellular membranes.

- Methoxy Group : Contributes to increased electron density, improving receptor binding affinity.

- Cyano Group : Plays a crucial role in biological activity by participating in hydrogen bonding interactions.

Properties

CAS No. |

610276-41-0 |

|---|---|

Molecular Formula |

C22H19ClN2O4 |

Molecular Weight |

410.8 g/mol |

IUPAC Name |

ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C22H19ClN2O4/c1-3-28-22(26)19-18(15-6-4-5-7-17(15)23)16(12-24)21(25)29-20(19)13-8-10-14(27-2)11-9-13/h4-11,18H,3,25H2,1-2H3 |

InChI Key |

VXEJMRFWZPKWHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.